molecular formula C23H22N2O4 B13777924 Dibenzyl toluene-2,4-dicarbamate CAS No. 73622-78-3

Dibenzyl toluene-2,4-dicarbamate

Cat. No.: B13777924
CAS No.: 73622-78-3
M. Wt: 390.4 g/mol
InChI Key: NDUFUIYGHTVNKQ-UHFFFAOYSA-N
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Description

Dibenzyl toluene-2,4-dicarbamate is an organic compound that belongs to the class of carbamates It is derived from toluene and is characterized by the presence of two benzyl groups and two carbamate groups attached to the toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl toluene-2,4-dicarbamate typically involves the reaction of toluene-2,4-diamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate groups. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of catalysts such as γ-Al2O3 can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl toluene-2,4-dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbamate groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibenzyl toluene-2,4-dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzyl toluene-2,4-dicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of proteases or other enzymes involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Dibutyl toluene-2,4-dicarbamate: Similar in structure but with butyl groups instead of benzyl groups.

    Dimethyl toluene-2,4-dicarbamate: Contains methyl groups instead of benzyl groups.

    Toluene-2,4-dicarbamate: Lacks the benzyl groups and has simpler carbamate groups.

Uniqueness

The benzyl groups can also influence the compound’s solubility and interaction with other molecules, making it distinct from its analogs .

Properties

CAS No.

73622-78-3

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

benzyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C23H22N2O4/c1-17-12-13-20(24-22(26)28-15-18-8-4-2-5-9-18)14-21(17)25-23(27)29-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)

InChI Key

NDUFUIYGHTVNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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